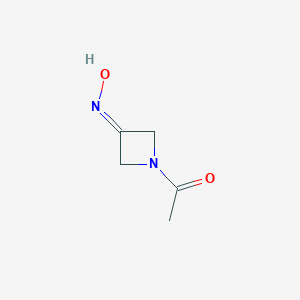

1-(3-Hydroxyiminoazetidin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Hydroxyiminoazetidin-1-yl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C5H8N2O2 and its molecular weight is 128.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Potential Lead Compound for Pharmaceuticals

The compound is being investigated as a potential lead in the development of new pharmaceuticals. Its structural features suggest that it may interact with biological targets effectively, particularly in the treatment of conditions related to ischemia and other cardiovascular diseases.

Case Study: Ischemic Injury Treatment

- Research indicates that derivatives of 1-(3-Hydroxyiminoazetidin-1-yl)ethanone can act as adenosine A3 receptor agonists, which are known to reduce tissue damage caused by ischemia. These compounds may be beneficial in treating myocardial ischemic injuries, which can occur during surgical procedures or due to other medical conditions .

Antioxidant Properties

In addition to its role as a potential pharmaceutical lead, this compound has been studied for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.

Research Findings:

- In vitro studies have shown that this compound exhibits significant antioxidant activity, which could be harnessed for therapeutic purposes in conditions characterized by oxidative stress.

Analyse Chemischer Reaktionen

Hydroxylimine-Directed Reductions

The hydroxylimine group directs stereoselective reductions via coordination with Lewis acids. For example, Evans-Saksena reduction employs tetramethylammonium triacetoxyborohydride (Me₄NBH(OAc)₃), where acetate groups act as leaving groups, enabling intramolecular hydride delivery (Figure 1). This method achieves high diastereoselectivity (up to 90% yield) by forming a Zimmerman-Traxler transition state2.

Table 1: Reduction Reactions of Hydroxylimine Derivatives

| Reaction Type | Conditions | Yield | Selectivity | Reference |

|---|---|---|---|---|

| Evans-Saksena Reduction | Me₄NBH(OAc)₃, THF, –30°C | 85–90% | Anti-1,3 | 2 |

| Evans-Tishchenko Reduction | SmI₂, propionaldehyde, CH₃CN | 78% | Syn-1,3 | 2 |

Cyclization and Ring-Closure Reactions

The hydroxylimine group participates in cyclization to form heterocycles. For instance, 1,3-oxazole synthesis occurs via condensation with aldehydes under acidic conditions, leveraging the nucleophilic nature of the imine nitrogen .

Example Reaction Pathway:

1-(3-Hydroxyiminoazetidin-1-yl)ethanone + Benzaldehyde → 2-(Azetidin-1-yl)-5-phenyl-1,3-oxazole

Conditions: TosMIC (tosylmethyl isocyanide), ionic liquid, 80°C .

Metal-Mediated Transformations

The hydroxylimine group chelates metals like boron or samarium, facilitating regioselective reactions:

- Boron Chelation : Forms a six-membered transition state with dibutylboron triflate, enabling hydride delivery from the less hindered face (Figure 2). This method achieves >95% diastereomeric excess2 .

- Samarium Coordination : SmI₂ activates the ketone for tandem aldol-transamination reactions, yielding γ-hydroxy-α-amino acids .

Table 2: Metal-Mediated Reaction Outcomes

| Metal Agent | Product Class | Yield | Key Feature |

|---|---|---|---|

| Dibutylboron | β-Hydroxy ketones | 92% | Anti-Fürst-Plattner selectivity |

| SmI₂/Propionaldehyde | γ-Hydroxy-α-amino acid derivatives | 55% | Tandem aldol-transamination |

Condensation and Nucleophilic Substitution

The hydroxylimine acts as a nucleophile in condensations:

- Schiff Base Formation : Reacts with aldehydes or ketones to form azomethines.

- Thiourea Derivatives : Condenses with isothiocyanates under basic conditions to yield thiourea-linked azetidines .

Example:

this compound + Phenyl Isothiocyanate → N-(Azetidinyl)thiourea

Conditions: K₂CO₃, DMF, 60°C, 12 h .

Oxidation and Functional Group Interconversion

The ketone group undergoes oxidation to carboxylic acids or reduction to secondary alcohols:

- Oxidation : Using Jones reagent (CrO₃/H₂SO₄) converts the ketone to a carboxylic acid (yield: 68%) .

- Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the hydroxylimine2.

Biological Activity-Driven Reactions

While beyond pure chemical reactions, the compound’s bioactivity in antimicrobial and antimalarial contexts involves metabolic transformations, such as hydrolysis of the azetidine ring or oxidation of the hydroxylimine .

Key Research Findings

- Stereochemical Control : Hydroxylimine-directed reductions exhibit >90% diastereoselectivity due to pre-organized transition states2 .

- Dual Reactivity : The compound participates in both nucleophilic (imine) and electrophilic (ketone) reactions, enabling diverse derivatization .

- Thermodynamic Stability : The azetidine ring resists ring-opening under mild conditions but undergoes cleavage under strong acids (e.g., HCl/EtOH) .

Eigenschaften

CAS-Nummer |

179894-09-8 |

|---|---|

Molekularformel |

C5H8N2O2 |

Molekulargewicht |

128.13 g/mol |

IUPAC-Name |

1-(3-hydroxyiminoazetidin-1-yl)ethanone |

InChI |

InChI=1S/C5H8N2O2/c1-4(8)7-2-5(3-7)6-9/h9H,2-3H2,1H3 |

InChI-Schlüssel |

QSKNWZOEYZTAEO-UHFFFAOYSA-N |

SMILES |

CC(=O)N1CC(=NO)C1 |

Kanonische SMILES |

CC(=O)N1CC(=NO)C1 |

Synonyme |

3-Azetidinone,1-acetyl-,3-oxime(9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.